1-Allyl-1H-pyrrole-2-carbaldehyde
Overview
Description
“1-Allyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO. It has an average mass of 135.163 Da and a monoisotopic mass of 135.068420 Da .
Synthesis Analysis
While specific synthesis methods for “1-Allyl-1H-pyrrole-2-carbaldehyde” were not found, pyrrole derivatives can be synthesized through various methods. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
Molecular Structure Analysis
The molecular structure of “1-Allyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with an allyl group and a carbaldehyde group attached .
Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde derivatives, which include “1-Allyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources and can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .
Physical And Chemical Properties Analysis
“1-Allyl-1H-pyrrole-2-carbaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 226.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. Its enthalpy of vaporization is 46.3±3.0 kJ/mol, and it has a flash point of 90.7±22.6 °C .
Scientific Research Applications
- Scientific Field : Biochemistry and Pharmacology
- Summary of the Application : Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . These observations suggest that molecules containing this skeleton have various biological functions .
- Methods of Application or Experimental Procedures : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . For example, from the mangrove plant Aegiceras corniculatum, two Py-2-C derivatives were isolated, and the structures were determined with spectroscopic analyses .
- Results or Outcomes : Py-2-C derivatives have been found to have various physiological activities. For instance, the pyrrole-2-carbaldehydes bearing a morpholine chromophore will attract much attention for their potential use in pharmaceutical applications .
Safety And Hazards
Future Directions
The future directions of “1-Allyl-1H-pyrrole-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a pyrrole derivative, it may have potential uses in the development of new drugs or other chemical products .
properties
IUPAC Name |
1-prop-2-enylpyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZWYEBTQGJWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449090 | |
Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
101001-68-7 | |
Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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